![molecular formula C11H20S4 B11958267 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane CAS No. 38380-26-6](/img/structure/B11958267.png)
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane is an organosulfur compound with the molecular formula C11H20S4 It is a member of the dithiane family, characterized by the presence of two sulfur atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane typically involves the reaction of 1,3-propanedithiol with a suitable carbonyl compound in the presence of an acid catalyst. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or Brönsted acids like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms, often using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a precursor for the synthesis of more complex sulfur-containing molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane involves its ability to form stable complexes with various metal ions and organic molecules. The sulfur atoms in the dithiane ring can coordinate with metal centers, making it useful in catalysis and material science. Additionally, the compound can undergo redox reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler analog with a similar structure but lacking the additional ethyl and methyl groups.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms, offering different reactivity and stability.
(1,3-Dithian-2-yl)trimethylsilane: A derivative with a trimethylsilyl group, used in silicon-based chemistry.
Uniqueness
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane is unique due to its extended carbon chain and additional methyl group, which can influence its reactivity and solubility. These structural features make it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
38380-26-6 |
|---|---|
Molecular Formula |
C11H20S4 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-[2-(1,3-dithian-2-yl)ethyl]-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C11H20S4/c1-11(14-8-3-9-15-11)5-4-10-12-6-2-7-13-10/h10H,2-9H2,1H3 |
InChI Key |
FKSCPQKEKRVWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)CCC2SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


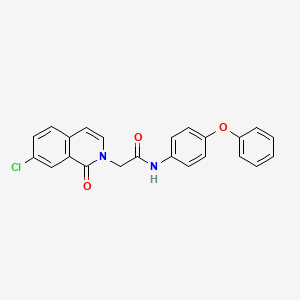
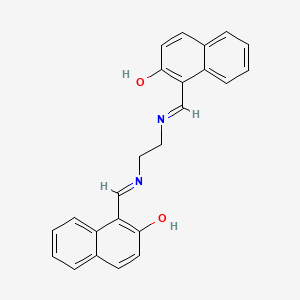

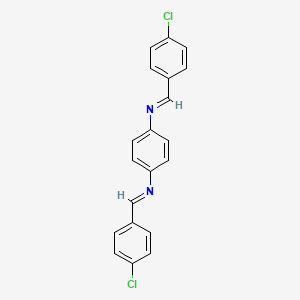
![2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B11958200.png)
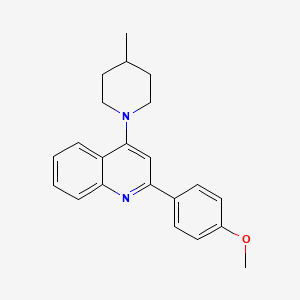
![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)
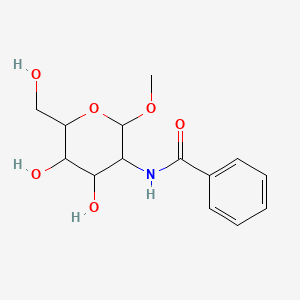
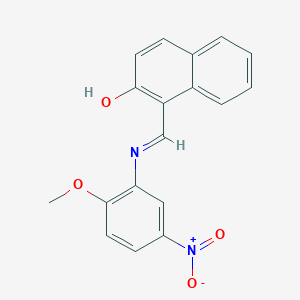

![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)



